molecular formula C11H14O3 B12950921 1-[(4-Methoxyphenyl)methoxy]propan-2-one CAS No. 88986-87-2

1-[(4-Methoxyphenyl)methoxy]propan-2-one

Cat. No.: B12950921
CAS No.: 88986-87-2
M. Wt: 194.23 g/mol
InChI Key: JIUICGSPPXCTRJ-UHFFFAOYSA-N
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Description

1-((4-Methoxybenzyl)oxy)propan-2-one is an organic compound with the molecular formula C11H14O3. It is a derivative of propanone, where the hydrogen atom at the first position is replaced by a 4-methoxybenzyl group. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((4-Methoxybenzyl)oxy)propan-2-one can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with propan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-((4-methoxybenzyl)oxy)propan-2-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxybenzyl)oxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methoxybenzyl)oxy)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((4-methoxybenzyl)oxy)propan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, resulting in the formation of reduced products. The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

1-((4-Methoxybenzyl)oxy)propan-2-one can be compared with similar compounds such as:

    4-Methoxybenzyl chloride: A precursor used in the synthesis of 1-((4-methoxybenzyl)oxy)propan-2-one.

    4-Methoxybenzyl alcohol: A related compound that can be oxidized to form 1-((4-methoxybenzyl)oxy)propan-2-one.

    4-Methoxybenzaldehyde: Another related compound that can be synthesized from 1-((4-methoxybenzyl)oxy)propan-2-one through oxidation.

The uniqueness of 1-((4-methoxybenzyl)oxy)propan-2-one lies in its versatile reactivity and its ability to serve as an intermediate in the synthesis of various organic compounds.

Properties

CAS No.

88986-87-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]propan-2-one

InChI

InChI=1S/C11H14O3/c1-9(12)7-14-8-10-3-5-11(13-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

JIUICGSPPXCTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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